

Technical Guide: Spectroscopic Profiling of 2-Ethylideneundecanal[1]

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Compound of Interest

Compound Name: Undecanal, 2-ethylidene-

CAS No.: 6720-16-7

Cat. No.: B1615533

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Chemical Identity & Structural Context

2-Ethylideneundecanal is an

-unsaturated aldehyde belonging to the class of 2-substituted enals.[1] Unlike its isomer Intreleven Aldehyde (Undec-10-enal), which features a terminal alkene, this molecule possesses a conjugated system that significantly influences its spectroscopic signature and stability.[1]

Property	Data
IUPAC Name	(2E)-2-ethylideneundecanal; 2-nonylbut-2-enal
CAS Registry	6720-16-7
Molecular Formula	
Molecular Weight	196.33 g/mol
SMILES	<chem>CCCCCCCCC(C=O)=CC</chem>
Odor Profile	Aldehydic, floral, citrus, waxy, with green/herbaceous nuances. [1] [3]

Isomeric Considerations

The molecule exists primarily as the (

)-isomer due to steric hindrance, though (

)-isomers may exist in equilibrium.[\[1\]](#) The ethylidene group (

) at the

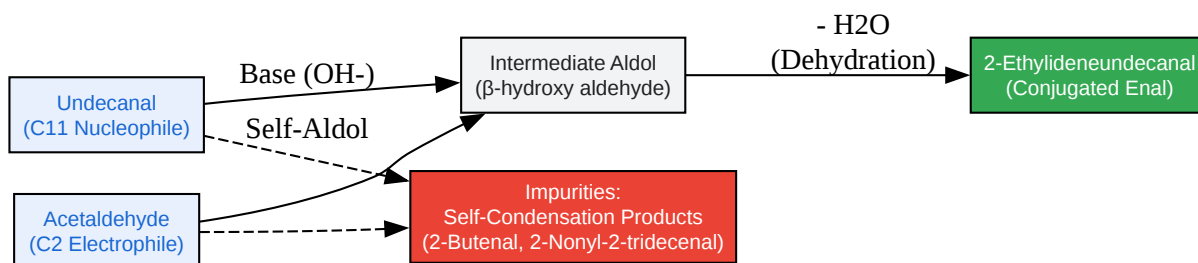
-position creates a distinct conjugated system with the carbonyl, shifting IR and UV absorption relative to saturated analogs.

Synthesis & Sample Preparation

Understanding the synthesis is critical for identifying impurity peaks in spectroscopic data. 2-Ethylideneundecanal is typically synthesized via a Cross-Aldol Condensation.[\[1\]](#)

Synthetic Pathway

The reaction involves the condensation of Undecanal (acting as the nucleophile via enolate formation) and Acetaldehyde (acting as the electrophile), followed by dehydration.



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Figure 1: Cross-Aldol synthesis pathway showing the origin of the target molecule and potential self-condensation impurities.[1]

Analytical Sample Preparation[1]

- Solvent: Deuterated Chloroform () is standard. Ensure neutralization of acidity in (using) to prevent acid-catalyzed rearrangement or acetal formation.
- Concentration: 10-15 mg in 0.6 mL solvent for NMR; >50 mg for NMR.
- Stability Warning: As an aldehyde, this compound oxidizes to 2-ethylideneundecanoic acid upon air exposure.[1] Purge samples with or Ar immediately after preparation.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the conjugated system. The conjugation lowers the wavenumber of the carbonyl stretch compared to saturated aliphatic aldehydes.

Functional Group	Wavenumber ()	Assignment & Diagnostic Value
C=O Stretch	1685 - 1695	Conjugated Aldehyde. Lower than saturated aldehydes (1725). ^[1] Strong intensity.
C=C Stretch	1630 - 1645	Conjugated Alkene. Medium intensity. ^[1] Confirms -unsaturation. ^[1] ^[4]
C-H (Aldehydic)	2720 & 2820	Fermi Resonance. The "doublet" characteristic of aldehydes.
C-H (Alkyl)	2850 - 2960	Strong absorptions from the long nonyl chain (stretch).

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV).^[1] Molecular Ion (

): m/z 196 (Usually visible but weak).

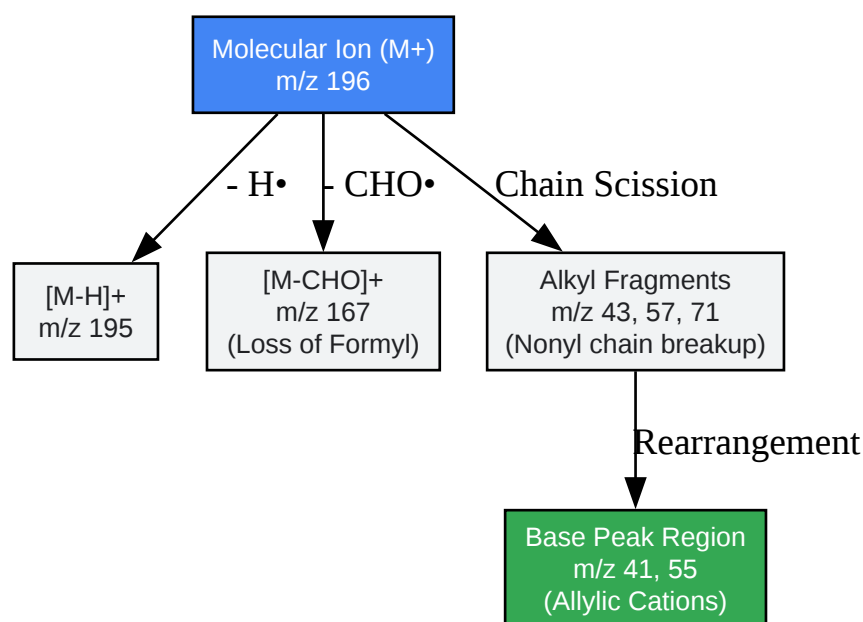
Fragmentation Logic

The fragmentation is driven by

-cleavage and the stability of the conjugated system.

- -Cleavage: Loss of the hydrogen atom (, m/z 195) or the formyl radical (, m/z 167).^[1]

- Hydrocarbon Chain Fragmentation: The long nonyl chain undergoes sequential fragmentation, producing clusters separated by 14 mass units ().
- Base Peak: Often low molecular weight hydrocarbon fragments (,) or fragments stabilizing the conjugated system.



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the position of the double bond (distinguishing it from Intreleven aldehyde) and the stereochemistry.

NMR (Proton) - 500 MHz, [1]

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.35 - 9.40	Singlet (s)	1H	-CHO	Aldehyde proton. [1] Conjugation shields it slightly vs saturated (9.7 ppm).
6.40 - 6.55	Quartet (q)	1H	=CH-CH ₃	-proton.[1] Coupled to the methyl group ().
2.20 - 2.35	Triplet (t)	2H	-CH ₂ -C=	Allylic methylene of the nonyl chain.[1]
1.90 - 1.98	Doublet (d)	3H	=CH-CH ₃	Methyl group on the double bond. [1] Diagnostic for "ethylidene".
1.20 - 1.40	Multiplet (m)	~14H	Alkyl Chain	Bulk methylene protons of the nonyl chain.[1]
0.88	Triplet (t)	3H	-CH ₃	Terminal methyl of the nonyl chain.[1]

NMR (Carbon) - 125 MHz, [1]

Shift (, ppm)	Type	Assignment
195.2	C=O	Carbonyl carbon (Conjugated).
155.0 - 157.0	Cq	-Carbon (Quaternary).[1] Position 2.
138.0 - 140.0	CH	-Carbon (Ethylidene CH).[1]
22.0 - 32.0		Alkyl chain carbons.[1]
14.1		Terminal methyl.
11.0 - 13.0		Methyl of the ethylidene group. [1]

Quality Control & Impurity Profiling

When analyzing commercial samples of 2-Ethylideneundecanal, specific impurities indicate synthetic origin or degradation.[1]

- Starting Materials:
 - Undecanal: Look for triplet at 9.76 ppm (NMR) and saturated C=O stretch at 1725 (IR).[1]
- Oxidation Products:
 - 2-Ethylideneundecanoic Acid:[1] Broad O-H stretch (2500-3300) in IR.[1] Shift of carbonyl to ~1700 .[1]

- Isomers:
 - ()-Isomer: Typically presents a slightly downfield shift for the olefinic proton in NMR compared to the ()-isomer.

Protocol: Purity Determination via NMR

- Dissolve 20 mg sample in 0.6 mL .
- Acquire spectrum (min 16 scans, d1=5s to ensure relaxation).
- Integrate the aldehyde proton at 9.35 ppm (Target).
- Integrate the aldehyde proton of Undecanal at 9.76 ppm (Impurity A).
- Calculate molar purity:

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